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Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target inhibition of Sitravatinib
Malate against other selective tyrosine kinase inhibitors (TKIs). The information presented is

supported by experimental data to aid researchers in evaluating its preclinical efficacy and

mechanism of action.

Sitravatinib is a spectrum-selective TKI that potently inhibits multiple key signaling pathways

involved in tumor growth, angiogenesis, and immune evasion. Its primary targets include the

TAM family of receptors (Tyro3, Axl, Mer), VEGFR, and c-Met.[1][2][3] This multi-targeted

approach suggests its potential to overcome resistance mechanisms often seen with more

selective agents.[1][4]

Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of Sitravatinib Malate and alternative

inhibitors targeting Axl, Mer, and c-Met. The data is extracted from various preclinical studies in

different cancer models.
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Inhibitor Target(s)
Cancer
Model

Dosing
Regimen

Key In Vivo
Findings

Reference(s
)

Sitravatinib

TAM (Axl,

Mer),

VEGFR, c-

Met

TKI-resistant

breast and

renal cancer

xenografts

20 mg/kg,

p.o. daily

Enhanced

primary tumor

growth

inhibition and

metastasis

suppression

in TKI-

resistant

models.[1][4]

[1][4]

R428

(Bemcentinib)
Axl

Metastatic

breast cancer

(MDA-MB-

231, 4T1)

50-150

mg/kg, p.o.

daily

Significantly

prolonged

overall

survival of

tumor-

bearing mice.

The 100

mg/kg dose

was found to

be optimal.[5]

[5]

UNC2025 Mer/FLT3

Leukemia

xenografts

(697 B-ALL)

75 mg/kg,

p.o. daily

Dose-

dependent

decrease in

tumor burden

and a two-

fold increase

in median

survival.[6][7]

[6][7]

c-Met Kinase Inhibitors
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Inhibitor Target(s)
Cancer
Model

Dosing
Regimen

Key In Vivo
Findings

Reference(s
)

Sitravatinib
c-Met, TAM,

VEGFR

Sarcoma

xenografts
Not specified

Superior

tumor growth

suppression

compared to

imatinib and

crizotinib.[8]

[8]

BMS-777607
c-Met, Axl,

Ron, Tyro3

Murine

sarcoma

(KHT) with

constitutive c-

Met activation

25 mg/kg,

p.o. daily

Significantly

decreased

the number of

lung tumor

nodules.[9]

[9]

Cabozantinib
c-Met,

VEGFR, Axl

Advanced

renal cell

carcinoma

Not specified

Reduced the

rate of

disease

progression

or death by

34%

compared

with sunitinib.

[10]

[10]

Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following

diagrams were generated using the Graphviz DOT language.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6238734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238734/
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://ascopost.com/issues/november-25-2016/study-finds-cabozantinib-of-clinical-benefit-vs-sunitinib-in-advanced-renal-cell-carcinoma/
https://ascopost.com/issues/november-25-2016/study-finds-cabozantinib-of-clinical-benefit-vs-sunitinib-in-advanced-renal-cell-carcinoma/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TAM Kinase Signaling

VEGFR Signaling

c-Met Signaling

Tyro3 PI3K/Akt PathwayActivation

Axl

Activation

Mer
Activation

Gas6 Ligand Binding

Ligand Binding

Ligand Binding

ProliferationPromotes

Survival
Promotes

AngiogenesisPromotes

VEGF VEGFRLigand Binding PLCγ/PKC PathwayActivation

Promotes

Promotes

Promotes

HGF c-MetLigand Binding RAS/MAPK PathwayActivation

Promotes

Promotes

Promotes

Sitravatinib

Click to download full resolution via product page

Sitravatinib's multi-targeted inhibition of key oncogenic signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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